molecular formula C10H15NO2 B13606718 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid

1-(But-3-yn-1-yl)piperidine-4-carboxylic acid

Cat. No.: B13606718
M. Wt: 181.23 g/mol
InChI Key: SUBHKACTNOXBTQ-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H15NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with but-3-yn-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(But-3-yn-1-yl)piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic acid
  • 1-Carbamoyl-piperidine-4-carboxylic acid

Comparison: 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives, which may lack this functional group and therefore exhibit different reactivity and applications .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-but-3-ynylpiperidine-4-carboxylic acid

InChI

InChI=1S/C10H15NO2/c1-2-3-6-11-7-4-9(5-8-11)10(12)13/h1,9H,3-8H2,(H,12,13)

InChI Key

SUBHKACTNOXBTQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1CCC(CC1)C(=O)O

Origin of Product

United States

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